A Senior Application Scientist's Guide to tert-Butyl 2-chloro-4-fluorobenzoate
A Senior Application Scientist's Guide to tert-Butyl 2-chloro-4-fluorobenzoate
Chemical Abstract Service (CAS) Number: 911314-43-7[1][2]
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of tert-Butyl 2-chloro-4-fluorobenzoate, a key building block in modern synthetic chemistry. We will delve into its synthesis, structural characterization, reactivity, and applications, with a focus on providing practical, field-proven insights to aid in its effective utilization in research and development settings.
Introduction and Strategic Importance
Tert-Butyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that has gained significance as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its strategic importance stems from the unique combination of its structural features:
-
A Substituted Phenyl Ring: The 2-chloro and 4-fluoro substituents on the benzene ring provide specific steric and electronic properties. These halogens can influence the reactivity of the aromatic ring and serve as handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.
-
The Tert-Butyl Ester: This bulky ester group serves two primary functions. Firstly, it acts as an effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions. Secondly, the tert-butyl group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is a critical consideration in drug design.
This guide will provide the necessary technical details to confidently handle and utilize this compound in a laboratory setting.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and for its unambiguous identification.
Physical Properties
| Property | Value | Source |
| CAS Number | 911314-43-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClFO₂ | [1] |
| Molecular Weight | 230.66 g/mol | [1] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [2] |
Predicted Spectroscopic Data
2.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
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tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.6 ppm . The nine equivalent protons of the tert-butyl group do not couple with other protons, resulting in a strong singlet.
-
Aromatic Protons (3H): The three protons on the aromatic ring will exhibit a more complex splitting pattern due to their differing chemical environments and coupling with each other and the fluorine atom.
-
One proton will likely appear as a doublet of doublets around δ 7.8-8.0 ppm , influenced by ortho-coupling to another aromatic proton and meta-coupling to the fluorine atom.
-
Another aromatic proton may present as a doublet of doublets around δ 7.2-7.4 ppm .
-
The third aromatic proton could appear as a triplet or a more complex multiplet in the region of δ 7.0-7.2 ppm .
-
2.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 164-166 ppm .
-
Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 115-165 ppm ). The carbons directly bonded to the electronegative chlorine and fluorine atoms will be significantly influenced, with the carbon-fluorine bond exhibiting a large coupling constant (J C-F).
-
Quaternary Carbon (tert-Butyl): The quaternary carbon of the tert-butyl group should appear around δ 82-84 ppm .
-
Methyl Carbons (tert-Butyl): The three equivalent methyl carbons of the tert-butyl group will produce a strong signal around δ 28 ppm .
2.2.3. IR (Infrared) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .
-
C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ .
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹ .
-
C-F Stretch: A strong absorption band is expected in the range of 1200-1250 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ .
Synthesis of tert-Butyl 2-chloro-4-fluorobenzoate
The synthesis of tert-Butyl 2-chloro-4-fluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid.
Synthesis of the Precursor: 2-chloro-4-fluorobenzoic acid
Several methods have been reported for the synthesis of 2-chloro-4-fluorobenzoic acid. One common industrial approach involves the oxidation of 2-chloro-4-fluorotoluene.[3] Another route is the Meerwein arylation reaction starting from 2-chloro-4-fluoroaniline.[4]
Protocol: Oxidation of 2-chloro-4-fluorotoluene [3]
-
Reaction Setup: In a suitable high-pressure reactor (e.g., a 1.5 L tantalum steel autoclave), add 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), and 48% HBr (600 mg).
-
Reaction Conditions: Pressurize the reactor with oxygen to 300 psi and heat to 130-160°C for 3 hours with stirring.
-
Workup: After cooling, pour the reaction mixture into ice water (250 mL).
-
Isolation: Collect the resulting white solid by suction filtration, wash with water (4 x 100 mL), and dry in a vacuum oven at 60°C overnight to yield 2-chloro-4-fluorobenzoic acid.
Esterification to form tert-Butyl 2-chloro-4-fluorobenzoate
The formation of a tert-butyl ester from a carboxylic acid requires specific methods due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to eliminate to isobutene under strongly acidic conditions. The Steglich esterification is a mild and effective method for this transformation.[5][6]
Protocol: Steglich Esterification [5][7]
-
Reaction Setup: To a solution of 2-chloro-4-fluorobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM), add tert-butanol (1.5-3 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl 2-chloro-4-fluorobenzoate.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from 2-chloro-4-fluorotoluene to the target ester.
Reactivity and Synthetic Utility
The reactivity of tert-Butyl 2-chloro-4-fluorobenzoate is dictated by its functional groups. Understanding these reactivities is key to its successful application as a synthetic intermediate.
The Tert-Butyl Ester as a Protecting Group
The primary role of the tert-butyl ester is to protect the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions. Deprotection is typically achieved under acidic conditions, which proceed via a stable tert-butyl carbocation intermediate.
Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Reactions of the Aromatic Ring
The chloro and fluoro substituents influence the reactivity of the aromatic ring. The fluorine at the 4-position and the chlorine at the 2-position deactivate the ring towards electrophilic substitution. However, they can participate in other transformations:
-
Cross-Coupling Reactions: The chloro group can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other leaving groups, the chloro and fluoro atoms can undergo SₙAr reactions with strong nucleophiles, particularly when activated by electron-withdrawing groups.
Applications in Drug Discovery and Development
Halogenated benzoic acid derivatives are prevalent motifs in medicinal chemistry. The incorporation of chlorine and fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
While specific examples detailing the use of tert-Butyl 2-chloro-4-fluorobenzoate are proprietary or embedded in patent literature, its utility can be inferred from the applications of its core structure. For instance, the 2-chloro-4-fluorobenzoic acid core is a known intermediate in the synthesis of antihistamines like loratadine and desloratadine.[3] The tert-butyl ester derivative serves as a protected precursor, allowing for modifications on the aromatic ring before revealing the carboxylic acid functionality at a later synthetic stage.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for tert-Butyl 2-chloro-4-fluorobenzoate is not widely published, a risk assessment can be conducted based on the known hazards of its precursor and related compounds.
Hazard Profile (Inferred):
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.
-
Serious Eye Irritation (H319): Expected to cause serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
Tert-Butyl 2-chloro-4-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility lies in the strategic combination of a protected carboxylic acid and a functionalized aromatic ring. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively incorporate this compound into their synthetic strategies, accelerating the discovery and development of new chemical entities.
References
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ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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ResearchGate. Synthesis and Characterization of 2-Chloro-4-Fluorobenzyl-Substituted Benzimidazolium Salts. [Link]
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Scholars' Mine. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. [Link]
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YouTube. Determining a Structure with IR and NMR. [Link]
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